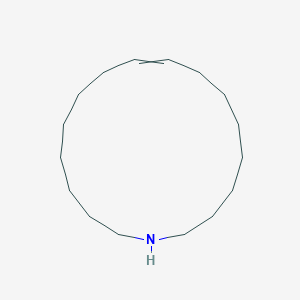

1-Azacycloheptadec-9-ene

Description

Significance of Macrocyclic Systems in Contemporary Chemical Research

Macrocyclic chemistry, the study of large ring compounds typically composed of 12 or more atoms, is a significant and dynamic area of modern chemical science. wisdomlib.org These molecules are notable for their intricate three-dimensional structures and unique chemical properties, which allow them to engage with biological targets often considered inaccessible to traditional small-molecule drugs. mdpi.com The pre-organized, yet conformationally flexible, nature of macrocycles can lead to high-affinity binding with protein surfaces, making them valuable in the development of new therapeutics. nih.govresearchgate.net The interest in macrocycles stems from their prevalence in a wide array of biologically active natural products, including antibiotics like erythromycin (B1671065) and immunosuppressants such as cyclosporine A. mdpi.comwikipedia.org

In contemporary research, macrocycles are investigated for a multitude of applications beyond medicine, including catalysis, separation science, and the design of advanced materials. researchgate.netfrontiersin.org Their ability to form host-guest complexes and act as molecular sensors is a cornerstone of supramolecular chemistry. researchgate.netcambridge.org The sustained interest in this class of compounds is driven by the increasing complexity of therapeutic targets, which necessitates the development of larger and more sophisticated molecular entities. nih.gov Researchers are continually developing innovative synthetic strategies to access novel macrocyclic architectures, expanding the chemical space available for drug discovery and materials science. mdpi.comamericanpharmaceuticalreview.com

Overview of Azacycloalkene Architectures

Azacycloalkenes are a subclass of macrocycles characterized by a large ring structure containing at least one nitrogen atom and at least one carbon-carbon double bond within the cyclic framework. The term "azacycloalkane" refers to a saturated cyclic compound where a carbon atom is replaced by a nitrogen atom. nih.govontosight.ai The introduction of a double bond ("-ene") creates an unsaturated system with distinct geometric and electronic properties.

These architectures are significant building blocks in organic synthesis and medicinal chemistry. nih.gov The nitrogen atom can act as a hydrogen bond donor or acceptor, or as a basic center, influencing the molecule's solubility, binding properties, and reactivity. The double bond introduces a degree of rigidity and specific stereochemistry (cis or trans) to a section of the ring, which can be crucial for its biological activity or material function. The combination of the nitrogen heteroatom and the alkene functional group within a large ring allows for a wide range of chemical modifications and the creation of diverse molecular scaffolds.

Structural Context of 1-Azacycloheptadec-9-ene within Macrocyclic Azacycloalkenes

This compound is a specific macrocyclic azacycloalkene. Its name precisely describes its structure:

1-Aza: A nitrogen atom is located at the first position of the ring.

cycloheptadec: The ring consists of seventeen atoms in total.

-9-ene: A carbon-carbon double bond is located at the ninth position of the ring.

Table 1: Properties of Related Macrocyclic Structures

| Property | 1,4,7,10-Tetraazacyclododecane (Cyclen) nih.gov | Octadec-9-ene nih.gov |

|---|---|---|

| Molecular Formula | C8H20N4 | C18H36 |

| Molecular Weight | 172.27 g/mol | 252.5 g/mol |

| Description | An azacycloalkane with a 12-membered ring containing four nitrogen atoms. It is a well-known crown amine. | A long-chain alkene with a double bond at the C9 position. |

Historical Context and Prior Art in Macrocycle Synthesis

The synthesis of macrocycles has historically been a significant challenge in organic chemistry. wikipedia.org Early work in the 1960s, notably by Charles Pedersen on crown ethers, ignited a surge of interest in these large-ring systems. researchgate.netwikipedia.org A primary obstacle in macrocyclization is the inherent entropic and kinetic difficulty of bringing two ends of a long, flexible chain together for a ring-closing reaction, which often favors polymerization instead. wikipedia.org

To overcome this, chemists developed key strategies that remain fundamental to the field:

High-Dilution Principle: First explored by Ziegler and Ruggli, this technique involves carrying out the cyclization reaction at very low concentrations. This favors the desired intramolecular reaction over intermolecular polymerization. wikipedia.org

Template-Directed Synthesis: This method utilizes a metal ion or other template to pre-organize the linear precursor into a cyclic conformation, facilitating the final ring-closing step. wikipedia.org This "template effect" can be either kinetic, by directing the reaction pathway, or thermodynamic, by stabilizing the macrocyclic product. wikipedia.org Porphyrins and phthalocyanines are classic examples of macrocycles formed through template reactions. wikipedia.org

In recent decades, the synthetic toolkit for macrocyclization has expanded dramatically. researchgate.net Powerful reactions such as ring-closing metathesis (RCM), various palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki), and "click chemistry" have become standard methods for efficiently constructing complex macrocyclic frameworks. researchgate.netgoogle.com These modern techniques have enabled the synthesis of vast libraries of macrocycles for drug discovery and other applications, moving the field far beyond the low-yield methods of the past. nih.govgoogle.com

Structure

3D Structure

Properties

CAS No. |

164062-48-0 |

|---|---|

Molecular Formula |

C16H31N |

Molecular Weight |

237.42 g/mol |

IUPAC Name |

1-azacycloheptadec-9-ene |

InChI |

InChI=1S/C16H31N/c1-2-4-6-8-10-12-14-16-17-15-13-11-9-7-5-3-1/h1-2,17H,3-16H2 |

InChI Key |

RZZQBVWWFNXAME-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC=CCCCCCCCNCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azacycloheptadec 9 Ene and Analogous Macrocycles

Retrosynthetic Analysis Approaches for Large-Ring Azacycloalkenes

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules by mentally breaking them down into simpler, commercially available starting materials. For a large-ring azacycloalkene like 1-Azacycloheptadec-9-ene, the primary disconnection strategies target the bonds that are most readily formed in the forward synthesis.

A logical retrosynthetic approach for this compound identifies the carbon-carbon double bond and the carbon-nitrogen bonds as key strategic disconnections.

Disconnection of the C=C Double Bond:

The central alkene functionality in this compound strongly suggests a Ring-Closing Metathesis (RCM) reaction as the final macrocyclization step. This disconnection breaks the cyclic structure at the double bond, leading to a linear α,ω-diene precursor. This acyclic precursor is a long-chain amino diene, which is significantly simpler to construct than the target macrocycle.

Disconnection of C-N Bonds:

Alternatively, disconnections of the C-N bonds within the macrocyclic ring can be considered. This approach leads to precursors such as a long-chain amino-aldehyde or amino-ketone, which could undergo intramolecular imine formation followed by reduction. Another possibility is the disconnection into a diamine and a dialdehyde, which would suggest an intermolecular condensation approach to form a larger macrocycle.

For the synthesis of this compound, the RCM approach is often preferred due to its high functional group tolerance and the reliability of modern metathesis catalysts.

Macrocyclization Strategies for this compound

The formation of the 17-membered ring of this compound is the most critical step in its synthesis. Several macrocyclization strategies can be employed, with Ring-Closing Metathesis (RCM) and cycloaddition/condensation reactions being the most prominent.

Ring-Closing Metathesis (RCM) Approaches

Ring-Closing Metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of unsaturated rings, including large macrocycles. nih.gov

The core of the RCM strategy lies in the intramolecular reaction of a linear diene in the presence of a transition metal catalyst, typically based on ruthenium or molybdenum. For the synthesis of this compound, this involves the cyclization of a linear N-protected 1,16-heptadecadiene-9-amine. The reaction proceeds through a series of [2+2] cycloadditions and cycloreversions, catalyzed by the metal carbene, ultimately leading to the formation of the desired cyclic alkene and the release of a small volatile alkene, such as ethylene, which drives the reaction to completion. nih.gov

The success of the macrocyclization is highly dependent on reaction conditions, particularly the concentration of the diene substrate. High-dilution conditions are typically employed to favor the intramolecular RCM reaction over competing intermolecular oligomerization and polymerization.

The choice of catalyst is crucial for the efficiency and success of the RCM reaction, especially in the context of nitrogen-containing substrates which can sometimes inhibit catalyst activity. The development of well-defined ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs catalysts, has revolutionized olefin metathesis.

Grubbs Catalysts:

First-Generation Grubbs Catalyst (G-I): This catalyst, featuring two tricyclohexylphosphine (PCy₃) ligands, is effective for many RCM reactions.

Second-Generation Grubbs Catalyst (G-II): In G-II, one PCy₃ ligand is replaced by an N-heterocyclic carbene (NHC) ligand. This modification results in a catalyst with significantly higher activity and broader functional group tolerance, making it particularly suitable for the synthesis of sterically demanding and electron-rich olefins. nih.gov

Hoveyda-Grubbs Catalysts: These catalysts feature a chelating benzylidene ether ligand, which imparts increased stability and allows for easier removal of the catalyst from the reaction mixture.

The electronic and steric properties of the ligands on the ruthenium center play a critical role in the catalyst's activity and stability. The introduction of an N-heterocyclic carbene (NHC) ligand in second-generation catalysts enhances their reactivity, allowing for the cyclization of more challenging substrates. For nitrogen-containing macrocycles, the choice of N-protecting group on the precursor diene is also important to prevent coordination of the nitrogen atom to the ruthenium center, which can deactivate the catalyst.

Below is a table comparing the performance of different Grubbs-type catalysts in representative ring-closing metathesis reactions for the formation of N-heterocycles.

| Catalyst | Substrate Type | Product Ring Size | Yield (%) | Reference |

| Grubbs I | N-tosyl diallylamine | 5 | 85 | |

| Grubbs II | N-tosyl diallylamine | 5 | 95 | |

| Hoveyda-Grubbs II | N-Boc diallylamine | 5 | 98 | |

| Grubbs II | N-Cbz di-pentenylamine | 9 | 75 | |

| Hoveyda-Grubbs II | N-tosyl di-hexenylamine | 11 | 82 |

Cycloaddition and Condensation Reactions

An alternative approach to the synthesis of azamacrocycles involves cycloaddition and condensation reactions. These methods typically rely on the formation of carbon-nitrogen bonds to construct the macrocyclic ring.

Intramolecular condensation between an amine and an aldehyde or ketone to form an imine (Schiff base) is a classic method for forming C=N bonds. For the synthesis of a macrocycle like this compound, a precursor containing both an amine and a carbonyl group at appropriate positions in a long chain would be required. The resulting macrocyclic imine can then be reduced to the corresponding saturated amine.

A more common approach for larger macrocycles involves the intermolecular condensation of a diamine and a dialdehyde. While this typically leads to [2+2] or [3+3] condensation products, careful selection of the precursors and reaction conditions can favor the formation of larger macrocycles. researchgate.net The formation of the imine bond is often reversible, allowing for thermodynamic control over the product distribution. nih.gov

The table below summarizes the yields of various imine-based macrocyclization reactions.

| Diamine Precursor | Dialdehyde Precursor | Macrocycle Type | Yield (%) | Reference |

| 1,2-Diaminocyclohexane | Isophthalaldehyde | [2+2] Macrocycle | Quantitative | researchgate.net |

| 1,2-Diaminocyclohexane | Terephthalaldehyde | [3+3] Macrocycle | ~90 | researchgate.net |

| Ethylenediamine | 2,6-Diformylpyridine | [2+2] Macrocycle | 40-80 | researchgate.net |

| Dipyrromethane diamine | Dipyrromethane dialdehyde | [2+2] Macrocycle | 90 | researchgate.net |

| Linear Peptide Amino Aldehyde | - (intramolecular) | 20-membered macrocycle | 32-76 |

Following the imine condensation, the resulting macrocyclic imine can be reduced to the corresponding amine using reducing agents such as sodium borohydride to yield the saturated azamacrocycle. To obtain the unsaturated target molecule, this compound, further synthetic steps would be necessary to introduce the double bond at the desired position.

Click Chemistry Methodologies for Macrocycle Formation

Click chemistry, a concept introduced by K. Barry Sharpless, describes reactions that are high-yielding, wide in scope, and form no byproducts. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a click reaction and has been extensively used for macrocyclization. nih.govnih.gov This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,4-disubstituted 1,2,3-triazole ring. nih.govnih.gov

The CuAAC reaction is valued for its simplicity and tolerance to a wide range of functional groups and solvents, including water. nih.govjenabioscience.com For macrocyclization, this typically involves an intermolecular reaction between a molecule containing two azide functionalities and another with two alkyne groups, or an intramolecular cyclization of a linear precursor containing both an azide and an alkyne. nih.gov High dilution conditions are often employed to favor the intramolecular cyclization over intermolecular polymerization. nih.gov

A key advantage of incorporating the triazole moiety is its ability to act as a peptide bond isostere and to participate in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can enhance the biological activity of the macrocycle. nih.gov

In addition to the classic copper-catalyzed version, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a complementary approach. organic-chemistry.orgnih.gov RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles, providing a different regioisomer compared to CuAAC. organic-chemistry.orgnih.govresearchgate.net This method is also tolerant of both terminal and internal alkynes, broadening its synthetic utility. organic-chemistry.orgnih.gov The mechanism is proposed to involve an oxidative coupling to form a ruthenacycle intermediate, followed by reductive elimination. organic-chemistry.orgnih.gov

For biological applications where the cytotoxicity of a metal catalyst is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) offers a metal-free alternative. magtech.com.cnnih.gov This reaction relies on the high intrinsic reactivity of a strained cyclooctyne derivative with an azide to proceed without a catalyst. magtech.com.cnnih.govnih.gov

Table 1: Comparison of Azide-Alkyne Cycloaddition (AAC) Methodologies for Macrocyclization

| Methodology | Catalyst | Product Regioisomer | Key Features |

|---|---|---|---|

| CuAAC | Copper(I) | 1,4-disubstituted 1,2,3-triazole | High yields, mild conditions, tolerant to many functional groups. nih.govnih.gov |

| RuAAC | Ruthenium(II) (e.g., [Cp*RuCl]) | 1,5-disubstituted 1,2,3-triazole | Complements CuAAC, reacts with terminal and internal alkynes. organic-chemistry.orgnih.gov |

| SPAAC | None (Metal-free) | Mixture, depends on cyclooctyne | Bioorthogonal, avoids catalyst cytotoxicity, driven by ring strain. magtech.com.cnnih.gov |

Transition Metal-Catalyzed Cyclization

Transition metal catalysis provides a powerful and versatile toolkit for the construction of macrocyclic rings, offering high efficiency and selectivity.

Several palladium-catalyzed cross-coupling reactions are instrumental in macrocycle synthesis.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It has been successfully applied to the synthesis of aza-macrocycles, such as aza[1n]paracyclophanes. nih.govacs.org A one-step catalyst-transfer macrocyclization (CTM) based on this reaction has been developed, which operates at mild temperatures (40 °C) and provides excellent yields (>75%) of macrocycles without requiring high-dilution conditions. nih.govacs.orgchemrxiv.org

Heck Reaction: The intramolecular Heck reaction involves the coupling of a vinyl or aryl halide with an alkene. nih.govnih.gov This method has proven to be a viable route to access diverse naturally occurring and synthetic macrocycles. nih.govresearchgate.net It is particularly useful for creating large rings with enhanced rigidity. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govwikipedia.org It is a highly efficient method for constructing substituted alkynes within a macrocyclic framework under mild conditions. nih.govwikipedia.org A copper-catalyzed, palladium-free version has also been developed for macrocyclization. acs.orgnih.gov

Direct intramolecular reactions provide efficient pathways to nitrogen-containing macrocycles.

Intramolecular Amination: The enantioselective intramolecular aminative functionalization of unactivated alkenes is a direct and atom-economical strategy for synthesizing chiral nitrogen heterocycles and can be extended to macrocyclic systems. Copper-catalyzed methods for intramolecular C-H amination have also been developed, providing access to pyrrolidines and piperidines, which are foundational motifs that can be elaborated into larger macrocycles. nih.gov

Ring-Closing Metathesis (RCM): RCM is a powerful and widely used method for forming cyclic and macrocyclic alkenes from a linear diene precursor. apeiron-synthesis.com The reaction is typically catalyzed by well-defined ruthenium-based catalysts (e.g., Grubbs or Hoveyda catalysts). apeiron-synthesis.comdrughunter.com RCM is known for its exceptional functional group tolerance and its ability to form large rings, making it a key strategy in the synthesis of many complex natural products and pharmaceutical agents. drughunter.comnih.govthieme-connect.com For example, a 15-membered macrocycle, a precursor to the hepatitis C drug BILN 2061, was successfully synthesized on a large scale using RCM. acs.org

Table 2: Overview of Transition Metal-Catalyzed Macrocyclization Reactions

| Reaction | Catalyst Type | Bond Formed | Key Features |

|---|---|---|---|

| Buchwald-Hartwig | Palladium | C-N | Efficient for aza-macrocycles, can be performed without high dilution. nih.govacs.org |

| Heck | Palladium | C-C | Creates rigid macrocycles, versatile for natural product synthesis. nih.gov |

| Sonogashira | Palladium/Copper | C-C (alkyne) | Mild conditions, useful for incorporating alkyne moieties. nih.govwikipedia.org |

| RCM | Ruthenium | C=C | Excellent functional group tolerance, widely used for large rings. apeiron-synthesis.comnih.govthieme-connect.com |

Ene Reactions and Related Pericyclic Cyclizations

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). The intramolecular version is a powerful tool for the synthesis of cyclic systems.

For the synthesis of aza-macrocycles, the relevant transformation is the intramolecular aza-ene reaction, where the enophile is an imine (C=N bond). This reaction forms a new C-C bond and a C-H bond, with a concurrent 1,5-hydrogen shift, leading to the formation of a nitrogen-containing ring. nih.gov The reaction proceeds through a concerted, six-membered transition state. nih.gov Intramolecular ene reactions of 1,6-dienes are known to be entropically favored and provide a valuable method for synthesizing five-membered rings. nih.govnih.gov The principles can be extended to larger ring systems, although this often requires thermal conditions or catalytic activation. The diastereoselectivity of the cyclization is influenced by the transition state geometry (pseudo-chair vs. pseudo-boat) and the nature of substituents on the ene and enophile. nih.govnih.gov

A significant challenge with ene reactions is that they often require high temperatures. nih.gov Lewis acid catalysis can dramatically accelerate these reactions, allowing them to proceed at much lower temperatures, often from room temperature down to -78 °C. nih.govacs.org The Lewis acid coordinates to the heteroatom of the enophile (the nitrogen atom in an imine), which lowers the energy of the LUMO of the enophile. nih.govacs.org This enhances the interaction with the HOMO of the ene component, thereby reducing the activation barrier of the reaction. acs.org

Computational studies have shown that Lewis acid catalysis can reduce the activation barrier by up to 25 kcal/mol in carbonyl-ene reactions, which are analogous to aza-ene reactions. nih.govacs.org This acceleration is primarily attributed to a reduction of the Pauli repulsion between the interacting orbitals of the reactants. nih.gov The use of chiral Lewis acids can also induce enantioselectivity in these cyclizations.

High Dilution Techniques and Template-Directed Synthesis

To favor the formation of macrocycles over intermolecular polymerization, high dilution is a commonly employed strategy. illinois.edu By maintaining a very low concentration of the linear precursor, the probability of one end of the molecule reacting with another molecule is significantly reduced, thereby promoting the desired intramolecular cyclization. This can be achieved by the slow addition of the precursor to a large volume of solvent.

Template-directed synthesis offers a more sophisticated approach to pre-organize the linear precursor into a conformation that is conducive to cyclization. This method utilizes a template, which can be a metal ion or a neutral molecule, that binds to the precursor and brings the reactive ends into proximity. The template effect can be either kinetic, by lowering the activation energy of the cyclization step, or thermodynamic, by stabilizing the transition state leading to the macrocycle. For aza-macrocycles, metal cations that can coordinate to the nitrogen atoms are often effective templates. nih.govresearchgate.net

| Method | Principle | Key Features |

| High Dilution | Minimizes intermolecular reactions by maintaining a low concentration of the linear precursor. | - Slow addition of reactants. - Large solvent volumes. |

| Template-Directed Synthesis | A template molecule or ion pre-organizes the linear precursor for cyclization. | - Enhanced reaction rates and yields. - Can provide stereochemical control. |

Linear Precursor Synthesis and Functionalization for this compound

The efficient synthesis of the open-chain precursor is a critical aspect of macrocycle synthesis. For this compound, this involves the construction of a long carbon chain containing a nitrogen atom and a double bond at the appropriate positions.

Several methods can be employed to construct the long carbon backbone required for the precursor of this compound. These strategies often involve the coupling of smaller, readily available building blocks. One common approach is the use of Grignard reagents or organolithium compounds to perform nucleophilic addition to electrophilic carbon centers, such as aldehydes, ketones, or epoxides. Another powerful technique is olefin metathesis, which allows for the formation of new carbon-carbon double bonds. illinois.edu

The nitrogen atom can be introduced at various stages of the precursor synthesis. One strategy is to start with a nitrogen-containing building block, such as an amino acid or an amino alcohol. Alternatively, a nitrogen functionality can be introduced into a pre-existing carbon skeleton. This can be achieved through reactions such as the Gabriel synthesis, reductive amination of a ketone or aldehyde, or the opening of an epoxide with an amine. For the synthesis of this compound, a long-chain aminoalkene would be the direct precursor for cyclization.

The stereochemistry of the substituents on the macrocyclic ring can have a significant impact on its conformation and biological activity. Therefore, controlling the stereochemistry during the synthesis of the linear precursor is often crucial. This can be achieved by using chiral starting materials, employing stereoselective reactions, or utilizing chiral auxiliaries. For example, asymmetric catalytic reactions can be used to introduce chiral centers with high enantiomeric excess.

Novel Synthetic Routes and Process Intensification

Recent advances in synthetic methodology have focused on developing more efficient and sustainable routes to macrocycles. These include the use of novel catalytic systems and the application of process intensification techniques.

Continuous flow chemistry has emerged as a powerful tool for macrocyclization reactions. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This can lead to improved yields, reduced reaction times, and enhanced safety compared to traditional batch processes. For macrocyclization, flow chemistry can be particularly advantageous as it allows for the maintenance of high dilution conditions in a more practical and scalable manner. A phase separation/continuous flow protocol has been shown to be effective for preparing macrocycles in high yields and on a gram scale without the need for large volumes of solvent.

| Technology | Advantages for Macrocyclization |

| Continuous Flow Chemistry | - Precise control over reaction conditions. - Improved yields and reduced reaction times. - Enhanced safety and scalability. - Facilitates high dilution conditions. |

Green Chemistry Principles in the Synthesis of Azacycloalkenes

The application of green chemistry principles to the synthesis of azacycloalkenes, including large macrocycles like this compound, is crucial for developing more sustainable and environmentally friendly chemical processes. Ring-Closing Metathesis, while a powerful synthetic tool, has aspects that can be optimized from a green chemistry perspective.

Atom Economy: Ring-Closing Metathesis is inherently an atom-economical reaction. apeiron-synthesis.com In the ideal cyclization of a diene, the only byproduct is a small, volatile alkene like ethylene. drughunter.com This high atom economy minimizes the generation of waste, a core principle of green chemistry.

Use of Safer Solvents: Traditionally, RCM reactions are performed in chlorinated solvents like dichloromethane (DCM) or aromatic solvents such as toluene. These solvents are associated with environmental and health concerns. Research has focused on identifying greener alternatives. Solvents like ethyl acetate, 2-methyltetrahydrofuran (2-MeTHF), and even some alcohols have been shown to be effective for certain RCM reactions, offering a reduced environmental footprint. researchgate.net The choice of a greener solvent is often dependent on the specific substrate and catalyst combination. researchgate.net

Catalyst Efficiency and Recycling: Ruthenium-based catalysts, while highly effective, are expensive and derived from a precious metal. From a green chemistry standpoint, it is desirable to use low catalyst loadings and to recycle the catalyst. Significant progress has been made in developing highly active catalysts that can be used in very small quantities (ppm levels in some cases). drughunter.com Furthermore, strategies for catalyst recycling are being explored. These include the use of supported catalysts that can be easily separated from the reaction mixture and reused, as well as methods for reactivating decomposed catalysts. nih.govacs.org However, catalyst decomposition remains a challenge. acs.orgmdpi.com

Energy Efficiency: Many RCM reactions can be conducted under mild conditions, including at room temperature, which reduces energy consumption. apeiron-synthesis.com However, some less reactive substrates may require elevated temperatures. The development of more active catalysts that operate efficiently at lower temperatures is an ongoing area of research that aligns with the principles of green chemistry.

The following table summarizes the application of green chemistry principles to the synthesis of azacycloalkenes via RCM.

| Green Chemistry Principle | Application in Azacycloalkene Synthesis via RCM |

| Atom Economy | High atom economy with the primary byproduct being a volatile alkene (e.g., ethylene). apeiron-synthesis.com |

| Safer Solvents | Exploration of greener solvents like ethyl acetate and 2-methyltetrahydrofuran to replace chlorinated and aromatic solvents. researchgate.net |

| Catalyst Efficiency | Use of highly active catalysts at low loadings to minimize waste and cost. |

| Catalyst Recycling | Development of methods for catalyst recovery and reuse, including supported catalysts and reactivation protocols. nih.govacs.org |

| Energy Efficiency | Many reactions proceed at or near room temperature, although optimization for lower energy consumption is ongoing. apeiron-synthesis.com |

Structural and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Structure Elucidation

The structural analysis of 1-Azacycloheptadec-9-ene is accomplished through the synergistic application of high-resolution spectroscopic methods. These techniques offer a granular view of the molecule's atomic arrangement and bonding, which is crucial for confirming its identity and understanding its chemical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional NMR experiments are fundamental for establishing the basic carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of distinct proton environments within the molecule, their chemical shifts (δ) indicating the electronic environment, the integration of signals corresponding to the number of protons, and the splitting patterns (multiplicity) which provide information about neighboring protons. For this compound, specific chemical shifts would be expected for the protons adjacent to the nitrogen atom, the protons at the double bond, and the protons of the long aliphatic chain.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum displays the different types of carbon atoms present in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state (sp³, sp², sp) and the nature of the atoms they are bonded to. Key signals in the ¹³C NMR spectrum of this compound would correspond to the carbons of the double bond, the carbons adjacent to the nitrogen atom, and the carbons in the saturated alkyl chain.

A representative, though hypothetical, dataset for the core ¹H and ¹³C NMR signals of this compound is presented in the table below.

| ¹H NMR | ¹³C NMR | ||

| Chemical Shift (ppm) | Assignment | Chemical Shift (ppm) | Assignment |

| ~5.3-5.5 | Protons at the C9-C10 double bond | ~130-132 | Carbons of the C9-C10 double bond |

| ~2.5-2.8 | Protons on carbons adjacent to Nitrogen (C2, C17) | ~45-50 | Carbons adjacent to Nitrogen (C2, C17) |

| ~1.2-2.2 | Protons of the aliphatic chain | ~25-35 | Carbons of the aliphatic chain |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons along the entire seventeen-membered ring, confirming the sequence of methylene (B1212753) groups and their relationship to the protons at the double bond and those adjacent to the nitrogen atom. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom it is directly attached to. sdsu.eduprinceton.edu This is a powerful tool for unambiguously assigning the ¹³C signals based on the already assigned ¹H signals, or vice versa. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu HMBC is particularly valuable for connecting different fragments of the molecule and for identifying quaternary carbons (carbons with no attached protons). In the context of this compound, HMBC could confirm the position of the double bond within the macrocycle by showing correlations from the olefinic protons to allylic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. researchgate.netrsc.org This is particularly useful for determining the stereochemistry of the molecule, such as the cis or trans configuration of the double bond in this compound.

The following table summarizes the expected correlations from 2D NMR experiments for this compound.

| 2D NMR Experiment | Correlated Nuclei | Information Gained for this compound |

| COSY | ¹H - ¹H | Connectivity of protons along the macrocyclic ring |

| HSQC | ¹H - ¹³C (one bond) | Direct C-H attachments |

| HMBC | ¹H - ¹³C (multiple bonds) | Connectivity between different parts of the molecule, position of the double bond |

| NOESY | ¹H - ¹H (through space) | Stereochemistry of the double bond (cis/trans) |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. longdom.org It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. mdpi.com For this compound (C₁₆H₃₁N), HRMS would be able to distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions.

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a characteristic pattern of smaller ions. scirp.org The fragmentation pattern provides valuable information about the structure of the original molecule. For this compound, MS/MS analysis would likely show characteristic fragmentation pathways, such as cleavage adjacent to the nitrogen atom or fragmentation of the aliphatic chain, which would further support the proposed structure.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups present in this compound. These methods are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared (IR) Spectroscopy provides information about the characteristic vibrations of the molecule. For this compound, key IR absorption bands are anticipated for the N-H stretching of the secondary amine, C-H stretching of the alkyl chain and the alkene moiety, and the C=C stretching of the double bond. The presence of the cis or trans configuration of the double bond can also influence the spectrum.

Raman Spectroscopy , a complementary technique to IR, is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the alkene is expected to produce a strong signal in the Raman spectrum. The symmetric C-H stretching vibrations of the methylene groups in the macrocycle would also be Raman active.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 | Weak |

| C-H (sp²) | Stretch | 3000 - 3100 | 3000 - 3100 |

| C-H (sp³) | Stretch | 2850 - 2960 | 2850 - 2960 |

| C=C | Stretch | 1640 - 1680 | 1640 - 1680 (Strong) |

| C-N | Stretch | 1020 - 1250 | Moderate |

| C-H | Bend | 1350 - 1480 | Moderate |

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Characterization (if applicable to chiral derivatives)

While this compound itself is not chiral, its derivatives can be. Should chiral centers be introduced, for instance, through substitution on the macrocyclic ring or the nitrogen atom, chiroptical spectroscopy becomes an indispensable tool for characterizing the enantiomers.

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-racemic mixture of a chiral derivative of this compound would exhibit a characteristic CD spectrum, with positive or negative peaks (Cotton effects) corresponding to its electronic transitions. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters. This technique is crucial for confirming enantiomeric purity and assigning the absolute stereochemistry of chiral derivatives.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures or natural sources. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. gcms.cz this compound, being a relatively large molecule, may require high temperatures for volatilization. In a typical GC analysis, the compound would be injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column (the stationary phase). The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of a sample can be assessed by the presence of a single major peak in the chromatogram. researchgate.net Coupling GC with a mass spectrometer (GC-MS) allows for the determination of the molecular weight and fragmentation pattern, further confirming the identity of the compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC. For the analysis of this compound, reversed-phase HPLC would likely be employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture. The separation is based on the differential partitioning of the analyte between the two phases. The purity of the sample is determined by the peak area percentage in the chromatogram. Different detectors, such as ultraviolet (UV) or evaporative light scattering detectors (ELSD), can be used depending on the chromophoric properties of the molecule.

| Technique | Stationary Phase Example | Mobile Phase Example | Principle of Separation |

| Gas Chromatography (GC) | Polysiloxane | Helium, Nitrogen | Volatility and interaction with the stationary phase |

| High-Performance Liquid Chromatography (HPLC) | C18 silica (B1680970) gel | Acetonitrile/Water | Polarity and partitioning between phases |

Theoretical and Computational Investigations of 1 Azacycloheptadec 9 Ene

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry has emerged as a powerful tool for elucidating the intricate mechanisms of complex organic reactions. In the context of 1-Azacycloheptadec-9-ene, theoretical studies, though not extensively focused on this specific molecule, provide significant insights into the formation and reactivity of large-ring macrocyclic imines. Methodologies such as Density Functional Theory (DFT) are frequently employed to model these complex molecular systems and their transformations. nih.gov

Transition State Analysis of Key Synthetic Steps

The synthesis of large macrocycles like this compound often involves ring-closing metathesis (RCM) as a key step. researchgate.netresearchgate.net Computational analyses of RCM reactions have been instrumental in understanding the stereoselectivity and efficiency of these cyclizations. acs.org Transition state analysis, in particular, helps in identifying the key geometric and energetic factors that govern the reaction pathway.

Below is a hypothetical data table illustrating the kind of information that could be obtained from a transition state analysis for a generic macrocyclization reaction leading to a 17-membered ring, based on computational studies of similar systems.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |

|---|---|---|---|

| Imine Formation | B3LYP/6-31G* | 15.2 | C-N: 1.85, N-H: 1.45, C-O: 1.78 |

| Ring-Closing Metathesis | M06-2X/def2-TZVP | 21.5 | Ru-C1: 2.10, Ru-C2: 2.12, C1-C2: 2.35 |

Elucidation of Energy Profiles for Transformations Involving this compound

The energy profile of a chemical reaction provides a comprehensive view of the energy changes that occur as reactants are converted into products, passing through various intermediates and transition states. For the synthesis and subsequent reactions of this compound, computational chemistry can map out these energy landscapes.

The energy profile for the RCM synthesis of a macrocycle typically involves an initial coordination of the catalyst to one of the terminal alkenes, followed by the formation of a metallacyclobutane intermediate, and finally the release of the cyclic product and regeneration of the catalyst. sci-hub.se Each of these steps has an associated energy barrier that can be calculated.

A representative energy profile for a hypothetical RCM cyclization to form a 17-membered ring is presented in the data table below, with energies relative to the starting materials.

| Reaction Coordinate | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Acyclic Diene + Catalyst | 0.0 |

| Transition State 1 | [Catalyst-Diene Coordination]‡ | +5.3 |

| Intermediate 1 | Coordinated Complex | -2.1 |

| Transition State 2 | [Metallacyclobutane Formation]‡ | +21.5 |

| Intermediate 2 | Metallacyclobutane | +8.7 |

| Products | Cyclic Alkene + Catalyst | -10.4 |

Structure-Reactivity Relationships from Computational Data

Computational data can provide profound insights into the relationship between the three-dimensional structure of a molecule and its chemical reactivity. For this compound, understanding these relationships is crucial for predicting its behavior in various chemical environments and for designing new synthetic applications.

The conformational flexibility of large rings like this compound is a key determinant of their reactivity. researchgate.net Computational methods can be used to explore the potential energy surface of the macrocycle, identifying low-energy conformers and the energy barriers between them. The accessibility of reactive sites, such as the imine nitrogen and the carbon-carbon double bond, will vary among these conformers.

Quantitative Structure-Activity Relationship (QSAR) models, often built upon computational descriptors, can be used to correlate molecular structure with reactivity. nih.gov For a macrocyclic imine, relevant descriptors might include the electrostatic potential at the nitrogen atom, the frontier molecular orbital energies (HOMO and LUMO), and steric accessibility parameters. For example, a higher electrostatic potential on the nitrogen atom would suggest a greater nucleophilicity. Similarly, the energy of the LUMO can indicate the susceptibility of the C=N bond to nucleophilic attack.

While a specific QSAR study for this compound is not available, the table below provides examples of computational descriptors that could be calculated and used to predict its reactivity in comparison to other macrocyclic imines.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculated Dipole Moment (Debye) | Predicted Reactivity Trend |

|---|---|---|---|---|

| This compound (Hypothetical) | -6.2 | +1.5 | 2.1 | Moderate |

| Analogue A (smaller ring) | -6.5 | +1.2 | 2.5 | Higher |

| Analogue B (different substituent) | -6.1 | +1.8 | 1.8 | Lower |

Lack of Publicly Available Research Hinders Detailed Analysis of this compound's Chemical Reactivity

A thorough review of scientific literature and patent databases reveals a significant scarcity of specific research focused on the chemical compound this compound. While the compound is mentioned in some chemical databases and patents, detailed studies outlining its specific chemical reactivity and derivatization pathways are not publicly available. This absence of dedicated research prevents a comprehensive and scientifically detailed discussion of its properties as requested.

General principles of organic chemistry can offer theoretical predictions about the reactivity of this compound. The molecule contains two key reactive sites: the carbon-carbon double bond (alkene moiety) within the seventeen-membered ring and the secondary amine (azacycle nitrogen atom). However, without experimental data, any discussion of specific reaction conditions, pathways, and product formation would be purely speculative.

For a detailed and accurate understanding of the chemical behavior of this compound, specific experimental studies would be required. These would involve subjecting the compound to various reaction conditions and analyzing the resulting products to determine reaction kinetics, mechanisms, and yields. Such studies would be necessary to build a reliable body of knowledge on the hydrogenation, electrophilic addition, oxidation, protonation, alkylation, and acylation reactions of this specific macrocycle.

Given the current lack of available data, it is not possible to provide a detailed, evidence-based article on the chemical reactivity and derivatization of this compound. Further research is needed to elucidate the chemical properties of this compound.

Chemical Reactivity and Derivatization of 1 Azacycloheptadec 9 Ene

Reactions Involving the Azacycle Nitrogen Atom

Complexation with Metal Ions and Exploration of Host-Guest Interactions

The presence of a secondary amine group within the macrocyclic structure of 1-Azacycloheptadec-9-ene imparts the ability to coordinate with various metal ions. The large and flexible ring can adopt different conformations to accommodate metal ions of suitable size, positioning the nitrogen donor atom for effective binding. This behavior is characteristic of azamacrocycles, which are well-known for their capacity to form stable metal complexes. nih.gov The lone pair of electrons on the nitrogen atom can form a coordinate bond with a metal center, leading to the formation of metallo-supramolecular structures.

The nature of the metal ion, its coordination geometry, and the solvent system all play crucial roles in the thermodynamics and kinetics of complex formation. While specific studies on this compound are not extensively documented, the principles of macrocyclic chemistry suggest that it would exhibit selectivity for certain metal ions based on the "macrocyclic effect," which leads to enhanced stability of the complex compared to those formed with analogous acyclic amines. adelaide.edu.au

Table 1: Representative Stability Constants for Metal Ion Complexation with Azamacrocycles This table presents data from analogous macrocyclic systems to illustrate the principles of metal ion complexation, as specific data for this compound is not available.

| Macrocycle | Metal Ion | Log K | Reference System |

|---|---|---|---|

| 1,4,7-Triazacyclononane | Cu(II) | 16.3 | Analogue A |

| 1,4,7-Triazacyclononane | Zn(II) | 11.7 | Analogue A |

| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | Ni(II) | 22.2 | Analogue B |

| 1,4,8,11-Tetraazacyclotetradecane (Cyclam) | Cu(II) | 27.2 | Analogue B |

Functionalization and Modification of the Macrocyclic Ring System

The chemical structure of this compound offers two primary sites for functionalization: the secondary amine and the carbon-carbon double bond. This allows for the synthesis of a diverse range of derivatives with tailored properties.

N-Functionalization: The secondary amine is a nucleophilic center and can readily undergo a variety of reactions. Alkylation, acylation, and arylation are common methods to introduce substituents on the nitrogen atom. For instance, reaction with alkyl halides in the presence of a base can lead to N-alkylated derivatives. Acylation with acyl chlorides or anhydrides would yield the corresponding N-amides. These modifications can be used to alter the solubility, coordination properties, and biological activity of the macrocycle. acs.org

Functionalization of the Alkene: The cis-double bond at the 9-position is susceptible to electrophilic addition reactions. Halogenation (e.g., with Br₂ or Cl₂) would lead to the corresponding dihalo-derivatives. Epoxidation, using reagents like meta-chloroperoxybenzoic acid (m-CPBA), would form an epoxide ring, which can then be opened by various nucleophiles to introduce two new functional groups in a stereocontrolled manner. Hydroboration-oxidation would result in the anti-Markovnikov addition of a hydroxyl group, while ozonolysis would cleave the double bond, leading to the formation of two carbonyl groups and effectively opening the macrocyclic ring.

These functionalization strategies are fundamental in synthetic organic chemistry and can be applied to modify the macrocyclic scaffold of this compound for various applications. nih.govmdpi.comtechnion.ac.il

Table 2: Potential Functionalization Reactions of this compound

| Reaction Type | Reagent | Functional Group Introduced | Reaction Site |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl | Secondary Amine |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl | Secondary Amine |

| Epoxidation | m-CPBA | Epoxide | C=C Double Bond |

| Halogenation | Br₂ | Dibromo | C=C Double Bond |

| Hydroboration-Oxidation | 1. BH₃-THF, 2. H₂O₂, NaOH | Hydroxyl | C=C Double Bond |

Stereoselective Transformations and Chiral Pool Derivatization

The presence of a double bond in a large, flexible ring allows for the possibility of stereoselective reactions. The facial selectivity of reagents approaching the double bond can be influenced by the conformation of the macrocycle. For instance, in epoxidation reactions, the peroxy acid may preferentially attack one face of the double bond over the other, leading to a diastereomeric excess of one epoxide. ddugu.ac.in The degree of stereoselectivity would depend on the steric hindrance and electronic effects imposed by the rest of the macrocyclic ring. ddugu.ac.insaskoer.ca

Catalytic hydrogenation of the double bond using a chiral catalyst could, in principle, lead to the formation of one enantiomer of the saturated 1-azacycloheptadecane in excess. This approach is a cornerstone of asymmetric synthesis. ddugu.ac.in

If this compound were to be synthesized from a chiral starting material (a "chiral pool" approach), the inherent chirality could direct the stereochemical outcome of subsequent reactions on the macrocycle. For example, if a chiral precursor was used to construct the macrocyclic backbone, this could create a chiral environment that influences the stereoselectivity of reactions at the double bond or functionalization at other positions on the ring.

Table 3: Examples of Stereoselective Reactions on Cyclic Alkenes This table provides general examples of stereoselective transformations that are applicable to cyclic alkenes and could be relevant for this compound.

| Reaction | Reagent/Catalyst | Stereochemical Outcome | Principle |

|---|---|---|---|

| Asymmetric Epoxidation | Chiral Catalyst (e.g., Sharpless catalyst) | Enantiomerically enriched epoxide | Catalyst-controlled facial selectivity |

| Diastereoselective Hydroboration | Bulky borane (B79455) reagent | Diastereomerically enriched alcohol | Steric approach control |

| Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium catalyst | Enantiomerically enriched alkane | Formation of diastereomeric catalyst-substrate complexes |

Applications As a Synthetic Building Block and Material Component

Role as an Intermediate in Multi-Step Organic Synthesis

Macrocyclic compounds are foundational to many areas of chemistry, from medicinal chemistry to supramolecular assembly. The unique three-dimensional architecture of 1-Azacycloheptadec-9-ene makes it a promising precursor and scaffold for more intricate molecular designs.

The chemical functionalities of this compound—the secondary amine and the alkene—serve as handles for further synthetic transformations. The secondary amine can undergo a variety of reactions, including acylation, alkylation, and arylation, to introduce new functional groups. The double bond can be subjected to reactions such as epoxidation, dihydroxylation, or hydrogenation, leading to a range of saturated and functionalized macrocyclic derivatives.

These modifications can be used to construct more complex systems, such as bicyclic or polycyclic structures, by forming new rings that bridge different positions of the original macrocycle. For instance, intramolecular reactions involving functional groups introduced at the nitrogen and the double bond could lead to novel bridged amine architectures. The synthesis of such complex macrocycles is of significant interest for creating host molecules for guest binding, ion channels, and mimics of biological systems.

Table 1: Potential Synthetic Transformations of this compound for the Creation of Complex Macrocycles

| Functional Group | Reaction Type | Potential Outcome |

| Secondary Amine | N-Alkylation | Introduction of functionalized side chains |

| Secondary Amine | N-Acylation | Formation of amides with diverse substituents |

| Alkene | Epoxidation | Formation of an epoxide for further ring-opening |

| Alkene | Dihydroxylation | Introduction of two hydroxyl groups for further functionalization |

| Both | Ring-closing metathesis (with an N-tethered diene) | Formation of bicyclic structures |

The macrocyclic ring of this compound provides a pre-organized, semi-rigid scaffold. By attaching various functional units to this core, it is possible to create molecules with specific three-dimensional arrangements of those units. This is particularly valuable in fields like drug discovery and catalysis, where the precise spatial orientation of chemical groups is critical for activity.

For example, attaching pharmacophores to the macrocyclic backbone could lead to new therapeutic agents with enhanced binding affinity and selectivity due to the conformational constraint imposed by the ring. Similarly, the attachment of catalytic moieties could result in catalysts with well-defined active sites, potentially leading to improved efficiency and stereoselectivity. The ability to control the orientation of appended groups makes macrocyclic scaffolds like this compound attractive for the development of tailored molecular architectures.

Potential in Polymer and Material Science Research

The incorporation of macrocyclic units into polymers can significantly influence their properties. While direct studies involving this compound in polymer science are not widely reported, the general principles of using macrocyclic amines suggest several potential applications.

This compound could be integrated into polymer structures in two primary ways: as part of the main polymer chain or as a pendant group on the side chain.

Polymer Backbone: The secondary amine could be used in condensation polymerization reactions with difunctional monomers (e.g., diacids, diisocyanates) to form polyamides or polyureas where the macrocycle is a repeating unit in the backbone. The presence of the large, semi-flexible ring within the polymer chain would be expected to alter the chain packing and inter-chain interactions, thereby affecting the material's bulk properties.

Polymer Side Chain: Alternatively, the macrocycle could be attached as a side group to a pre-existing polymer backbone. This could be achieved by first modifying the amine of this compound with a polymerizable group (like a vinyl or acrylic moiety) and then copolymerizing it with other monomers. Another approach is to graft the macrocycle onto a polymer with reactive side chains. The presence of the macrocyclic side chains could introduce specific functionalities, such as metal-binding sites or recognition motifs.

The inclusion of a macrocyclic unit like this compound into a polymer is anticipated to modulate its physical properties.

Mechanical Properties: The introduction of large, bulky macrocycles into a polymer matrix can disrupt chain packing and reduce crystallinity, potentially leading to increased flexibility and a lower glass transition temperature. Conversely, if the macrocycles promote strong inter-chain interactions (e.g., through hydrogen bonding involving the amine proton), they could enhance the material's stiffness and thermal stability.

Optical Properties: The macrocyclic amine can be functionalized with chromophores or fluorophores. When incorporated into a polymer, these functionalized macrocycles could impart specific optical properties, such as light absorption, fluorescence, or nonlinear optical behavior. The polymer matrix can provide a stable environment for these optically active groups and prevent aggregation-induced quenching of fluorescence.

Table 2: Predicted Influence of this compound Incorporation on Polymer Properties

| Property | Effect of Backbone Incorporation | Effect of Side Chain Incorporation |

| Mechanical | Altered chain packing, potential for increased flexibility or rigidity depending on interactions. | Potential for plasticization or reinforcement depending on grafting density and interactions. |

| Optical | Can be engineered by attaching chromophores to the macrocycle. | Provides a scaffold for pendant chromophores, potentially influencing their photophysical properties. |

| Thermal | Likely to alter the glass transition and melting temperatures. | Can affect thermal stability and degradation pathways. |

Advanced Functional Materials Based on Macrocyclic Amines

Macrocyclic amines are key components in a variety of advanced functional materials due to their ability to coordinate with metal ions and participate in host-guest interactions. Although specific examples utilizing this compound are scarce, its structure is conducive to such applications.

Functional materials derived from macrocyclic amines include sensors, catalysts, and separation media. For instance, a polymer or solid support functionalized with this compound could be used for the selective extraction of metal ions from solution. The macrocyclic cavity, especially after coordination with a metal, can also serve as a binding site for small organic molecules, leading to applications in chemical sensing.

Furthermore, metal complexes of macrocyclic amines are known to have catalytic activity. By immobilizing such complexes on a solid support or incorporating them into a polymer, reusable and heterogeneous catalysts can be developed. The unsaturated nature of the this compound ring could also be exploited to tune the electronic properties of such materials, potentially leading to new applications in electronics and photonics. The development of such advanced materials based on this specific macrocycle remains an area ripe for future research.

Comprehensive Search Reveals No Published Applications for this compound in Specified Fields

A thorough review of scientific literature and databases has found no specific research detailing the applications of the chemical compound this compound in the areas of adsorption and separation, supramolecular assembly, self-healing materials, or ligand design in coordination chemistry. Despite extensive searches for data related to this specific macrocycle, no research findings, data tables, or detailed studies corresponding to the requested article outline could be located.

The initial investigation aimed to gather information on the use of this compound as a synthetic building block and material component, with a focus on three key areas:

Adsorption and Separation Research: No studies were found that investigated the use of this compound for the adsorption of gases or metal ions, nor its application in separation technologies.

Supramolecular Assembly and Self-Healing Materials: The search did not yield any publications on the role of this compound in supramolecular assembly studies or its incorporation into self-healing materials.

Ligand Design in Coordination Chemistry: There is no available literature describing the use of this compound as a ligand in the formation of coordination complexes.

While the broader fields of azamacrocycles and macrocyclic chemistry are rich with research in these application areas, the specific compound this compound does not appear to have been a subject of published investigation within these contexts. General information on related compounds and concepts is available but falls outside the strict scope of the requested article, which was to focus solely on this compound.

Therefore, it is not possible to provide a detailed, scientifically accurate article on the specified applications of this compound as the foundational research is not present in the public domain.

Future Perspectives and Research Directions

Development of Novel and Sustainable Synthetic Routes for Macrocyclic Azacycloalkenes

The synthesis of macrocyclic azacycloalkenes is often hampered by the entropic challenge of favoring intramolecular cyclization over intermolecular polymerization, traditionally requiring high-dilution conditions that are inefficient and difficult to scale up. nih.gov A primary future direction is the development of catalytic methods that enable macrocyclization at higher concentrations (≥0.2M). acs.org Ring-closing metathesis (RCM) has been a cornerstone for forming large unsaturated rings, and future efforts will focus on creating more sustainable and efficient RCM catalysts. acs.orgnih.gov This includes designing catalysts with lower loadings (as low as 500 ppm), greater tolerance for functional groups (particularly electron-rich amines), and the ability to operate in greener solvents or even neat conditions. nih.govacs.orgkaist.ac.kr

A significant breakthrough would be the development of reliably stereoselective RCM catalysts for large nitrogen heterocycles. nih.gov For instance, tungsten-based alkylidene catalysts have shown promise in delivering high Z-selectivity in the synthesis of macrocyclic alkenes, a level of control that has been elusive with traditional ruthenium catalysts. nih.gov Beyond RCM, other catalytic methods are being explored, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Heck couplings, and copper-catalyzed reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). acs.orgnih.govresearchgate.net Biocatalysis, using enzymes like thioesterases, also presents a green and highly selective alternative for macrocyclization that mimics natural product biosynthesis. acs.orgresearchgate.net The overarching goal is to create a toolbox of synthetic methods that are not only efficient and selective but also align with the principles of green chemistry by minimizing waste and energy consumption. acs.org

Advanced Spectroscopic Probes for Dynamic Conformational Behavior

Due to their inherent flexibility, macrocycles like 1-Azacycloheptadec-9-ene exist as a complex ensemble of interconverting conformations. mdpi.com Characterizing this dynamic behavior is crucial for understanding their reactivity and function. While X-ray crystallography provides a static picture of the solid-state structure, future research will increasingly rely on advanced spectroscopic techniques to probe conformational landscapes in the gas and solution phases.

Broadband rotational spectroscopy, a high-resolution gas-phase technique, has proven exceptionally powerful for the unambiguous identification of multiple, distinct conformers of a flexible molecule. mdpi.com By combining experimental rotational constants with high-level quantum-chemical computations, it is possible to determine the precise geometry and relative abundance of different low-energy structures, offering fundamental insights into the intramolecular forces that govern conformational preferences. mdpi.commdpi.com

In the solution phase, advanced Nuclear Magnetic Resonance (NMR) spectroscopy remains the premier tool. acs.org Future directions involve the expanded use of techniques like residual dipolar couplings (RDCs) to provide long-range structural information and the analysis of nuclear Overhauser effects (NOEs) in various solvent environments to mimic different cellular compartments. acs.orgdigitellinc.com These methods help to build accurate models of conformational ensembles in solution. nih.gov Circular dichroism (CD) spectroscopy is another valuable tool for studying secondary structure elements within macrocycles, although care must be taken to avoid over-interpretation of the data. nih.gov The integration of these diverse spectroscopic methods will provide a more complete and dynamic picture of macrocyclic behavior.

| Spectroscopic Technique | Phase | Key Information Provided | Future Direction |

| Broadband Rotational Spectroscopy | Gas | Precise molecular geometry, identification of multiple conformers, relative conformer abundance. mdpi.comwikipedia.org | Application to larger and more complex N-heterocycles, integration with advanced computational models. mdpi.com |

| Advanced NMR Spectroscopy | Solution | 3D solution structure, conformational ensembles, intramolecular hydrogen bonding, dynamics. acs.orgipb.pt | Enhanced use of RDCs, studies in varied solvent systems, improved protocols for highly flexible molecules. acs.orgdigitellinc.com |

| Circular Dichroism (CD) | Solution | Information on secondary structure elements (e.g., turns, helices). nih.gov | Cautious application, often used in conjunction with other techniques for validation. |

| X-ray Crystallography | Solid | High-resolution static structure of a single conformer. diva-portal.org | Studies of derivatives to reduce flexibility and aid crystallization. mdpi.com |

Interplay of Computational and Experimental Methodologies for Predictive Synthesis

The synergy between computational chemistry and experimental synthesis is set to revolutionize the design and creation of macrocycles. nih.gov The significant challenges in synthesizing and optimizing macrocycles make predictive computational modeling an indispensable tool for guiding and prioritizing experimental efforts. nih.govdiva-portal.org Future research will focus on developing more accurate and efficient computational algorithms for predicting macrocycle conformations, properties, and reactivity. nih.govnih.gov

Methodologies such as molecular dynamics (MD), Monte Carlo sampling, and distance geometry are used to explore the vast conformational space of flexible macrocycles. nih.gov These tools are increasingly being used not just to analyze existing molecules but to predict the outcome of synthetic reactions. For instance, computational models can help predict whether a linear precursor is pre-organized for efficient cyclization or is more likely to lead to undesired oligomers. nih.govacs.org Furthermore, quantum-chemical calculations can elucidate reaction mechanisms, as demonstrated in studies of C-H activation, helping to rationalize observed outcomes and design better catalysts or substrates. nih.govacs.org This predictive power allows chemists to perform in silico experiments, saving significant time and resources by focusing on the most promising synthetic targets and conditions. The ultimate goal is a closed-loop system where computational tools design novel macrocycles with desired properties, predict their optimal synthetic routes, and then use experimental results to refine and improve the predictive models. diva-portal.org

Exploration of Unconventional Reactivity and Catalysis Involving Large Nitrogen Heterocycles

Large, flexible rings exhibit unique reactivity patterns not typically observed in smaller, more rigid structures. A key area for future exploration is the study of transannular reactions, where a bond is formed between atoms on opposite sides of the ring. nih.govscripps.edu These reactions are influenced by the macrocycle's conformation, which brings specific functional groups into close proximity. nih.govyoutube.com Understanding and controlling these pathways can lead to novel and powerful strategies for synthesizing complex polycyclic architectures from simple macrocyclic precursors. nih.govyoutube.com

Beyond intramolecular reactions, the macrocyclic framework itself can serve as a platform for catalysis. Nitrogen-containing macrocycles are excellent ligands for metal ions, and their complexes have shown promise as catalysts in a variety of reactions, including the reduction of carbon dioxide. researchgate.netresearchgate.net The macrocycle can create a specific microenvironment around the metal center, influencing its reactivity and selectivity in a manner analogous to the active site of an enzyme. nih.gov Future work will involve designing aza-macrocycles with specific functionalities to act as supramolecular catalysts, where the macrocyclic cavity binds a substrate and promotes a specific transformation. researchgate.net The exploration of unconventional C-H activation and cycloaddition reactions for macrocyclization also represents a frontier, offering new retrosynthetic disconnections for complex natural products. acs.orgnih.gov

Application in Emerging Fields of Chemical Science beyond Current Scope

The unique structural and chemical properties of aza-macrocycles like this compound make them highly promising candidates for a range of emerging applications. In supramolecular chemistry, their defined cavities and potential for functionalization allow them to act as hosts in host-guest systems for molecular recognition and sensing. royalsocietypublishing.org This capability can be harnessed to create novel sensors, separation materials, and drug delivery vehicles.

In materials science, aza-macrocycles are being explored as building blocks for advanced functional materials. mdpi.com For example, azaparacyclophanes (APCs), a class of nitrogen-containing macrocycles, are being investigated for use in organic electronics due to their π-conjugated systems that facilitate electron flow. azom.com This could lead to applications in flexible solar cells, transistors, and displays. azom.com Furthermore, incorporating aza-macrocycles into metal-organic frameworks (MOFs) can create materials with tailored properties for gas adsorption, separation, and heterogeneous catalysis. usf.edu As our ability to synthesize and control the properties of these macrocycles improves, their application in fields such as chemical biology, nanotechnology, and smart materials will undoubtedly expand. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.